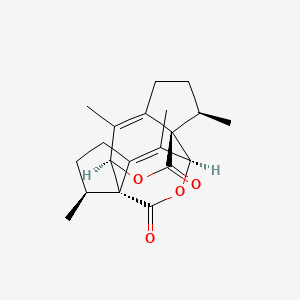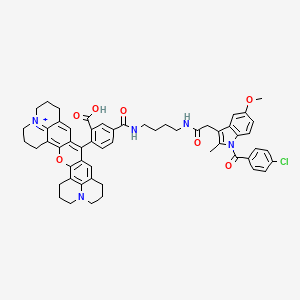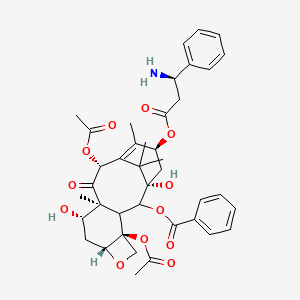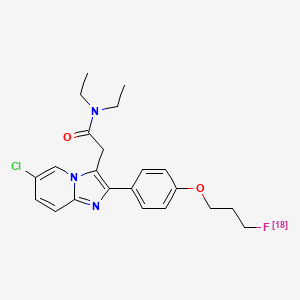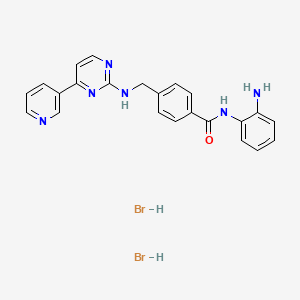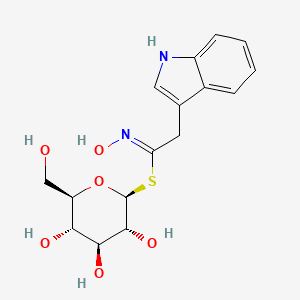
Indolylmethyl-desulfoglucosinolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-indolylmethyl desulfoglucosinolate is an indolylmethyl desulfoglucosinolate in which the C=N double bond has Z configuration.
Aplicaciones Científicas De Investigación
Novel Indole Glucosinolates and Evolutionary Insights
1,4-Dimethoxyglucobrassicin, a novel indole glucosinolate, was isolated as a desulfo derivative from Barbarea vulgaris, providing insights into the evolutionary mutations in indole glucosinolate biosynthesis in certain plant species (Agerbirk et al., 2001).
Interaction with Plant Fungal Pathogens
Research shows that while indole glucosinolates like glucobrassicin are not metabolized by certain fungal pathogens, their desulfo-derivatives are, indicating a role in plant defense mechanisms (Pedras & Hossain, 2011).
Efficient Analysis Techniques
A study developed a rapid method for quantifying desulfoglucosinolates without column chromatography, enhancing the efficiency of analyzing these compounds in various plant samples (Singh et al., 2017).
Novel Hydroxindole Glucosinolate Characterization
4-Hydroxy-3-indolylmethyl glucosinolate, a novel indole glucosinolate, was identified in cabbage seed and rapeseed, contributing to the understanding of glucosinolate diversity in plants (Truscott et al., 1982).
Propiedades
Nombre del producto |
Indolylmethyl-desulfoglucosinolate |
|---|---|
Fórmula molecular |
C16H20N2O6S |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-N-hydroxy-2-(1H-indol-3-yl)ethanimidothioate |
InChI |
InChI=1S/C16H20N2O6S/c19-7-11-13(20)14(21)15(22)16(24-11)25-12(18-23)5-8-6-17-10-4-2-1-3-9(8)10/h1-4,6,11,13-17,19-23H,5,7H2/b18-12-/t11-,13-,14+,15-,16+/m1/s1 |
Clave InChI |
CWNIQCOMWQROPA-PIAXYHQTSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)C/C(=N/O)/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(=NO)SC3C(C(C(C(O3)CO)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



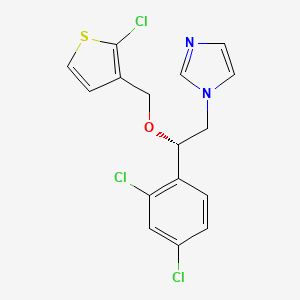
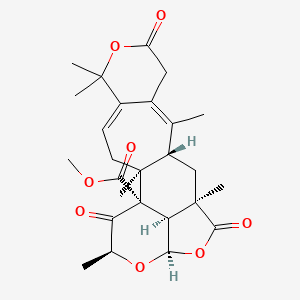
![3-(4-methoxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1261261.png)
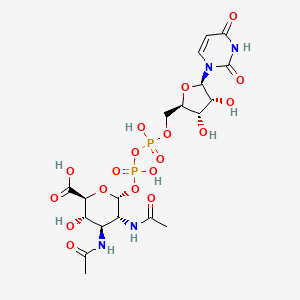
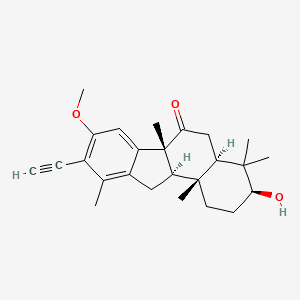
![2-(8-[3]-Ladderane-octanyl)-sn-glycerol](/img/structure/B1261268.png)
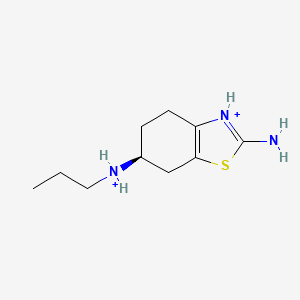
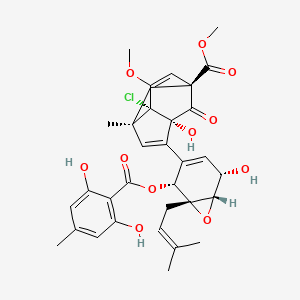
![2-[[(5Z,7E,10E)-3,9-dihydroxy-8-methyl-10-[[1-methyl-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]methylidene]dodeca-5,7-dienoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1261274.png)
